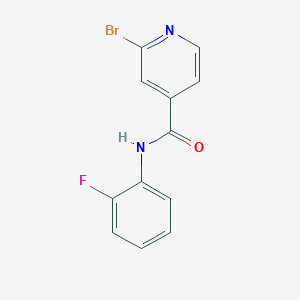
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and a quinazoline ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the phenyl groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Quinones Synthesis
The synthesis of new heterocyclic quinones, including compounds related to quinazoline diones, has been extensively studied. These compounds are synthesized through interactions with amides or thioamides, leading to the formation of various heterocyclic structures. These synthesized compounds have been evaluated for their bactericidal activities, showcasing their potential in the development of new antibacterial agents (Yanni, 1991).
Kinase Inhibition
Imidazo[4,5-h]isoquinolin-7,9-diones have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a crucial enzyme in the signaling pathways of T-cells. Structure-activity relationship studies have highlighted important pharmacophores and led to the development of more potent kinase inhibitors, suggesting their application in therapeutic interventions for diseases where lck kinase plays a pivotal role (Snow et al., 2002).
Chymase Inhibition
3-Phenylsulfonylquinazoline-2,4-dione derivatives have shown significant potential as nonpeptide inhibitors of human heart chymase. These compounds exhibit strong inhibitory activity, suggesting their utility in treating cardiovascular diseases by targeting chymase, an enzyme involved in angiotensin II formation and fibrosis (Fukami et al., 2000).
Antimicrobial Activity
Tetrahydroquinazoline derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies demonstrate the potential of quinazoline dione derivatives as effective antimicrobial agents, opening avenues for the development of new antibiotics (Bhatt et al., 2015).
Biological Applications
Research has also focused on the synthesis and biological applications of novel compounds containing lawsone, utilizing halo-reagents to create compounds with antioxidant and antitumor activities. These studies highlight the versatility of quinazoline dione derivatives in developing therapeutic agents with diverse biological activities (Hassanien et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "ethyl acetate", "sodium hydroxide", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "phosphorus oxychloride", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 2-chlorobenzoic acid in a mixture of hydrazine hydrate and acetic anhydride.", "b. Heat the mixture at 120°C for 4 hours.", "c. Cool the mixture and filter the resulting solid.", "d. Wash the solid with ethyl acetate and dry it to obtain 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-phenethyl-2,4(1H,3H)-quinazolinedione in a mixture of thionyl chloride and N,N-dimethylformamide.", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture and add triethylamine.", "d. Add 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid to the mixture and heat at 120°C for 6 hours.", "e. Cool the mixture and filter the resulting solid.", "f. Wash the solid with ethyl acetate and dry it to obtain 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 3: Purification of the final product", "a. Dissolve the crude product in a mixture of ethanol and water.", "b. Add potassium carbonate and heat the mixture at reflux for 1 hour.", "c. Cool the mixture and filter the resulting solid.", "d. Wash the solid with water and dry it to obtain the pure final product." ] } | |
CAS RN |
1207032-70-9 |
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-19-9-5-4-8-17(19)21-27-22(32-28-21)16-10-11-18-20(14-16)26-24(31)29(23(18)30)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,26,31) |
InChI Key |
HEMVYAMZRJYYAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



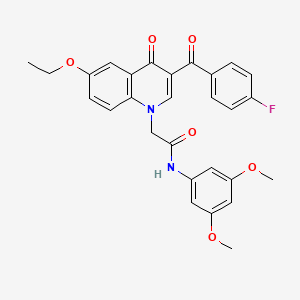
![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2937215.png)
![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)
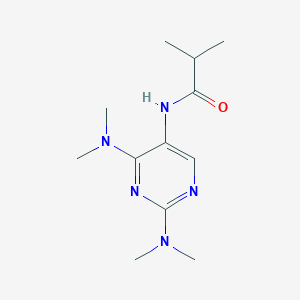
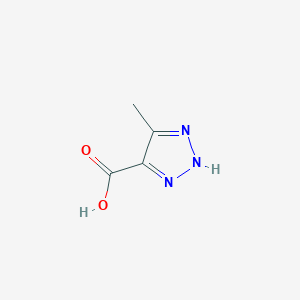
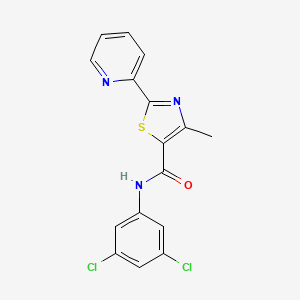
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2937227.png)
![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)

